5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide

Catalog No.
S7830902
CAS No.
M.F
C15H15FN2O3S
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamid...

Product Name

5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide

IUPAC Name

5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide

Molecular Formula

C15H15FN2O3S

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C15H15FN2O3S/c1-10-3-8-13(9-14(10)15(19)17-2)22(20,21)18-12-6-4-11(16)5-7-12/h3-9,18H,1-2H3,(H,17,19)

InChI Key

JBYFRWPYERHUOS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)NC

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)NC
5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide, commonly known as "FSDB," is a chemical compound that belongs to the class of sulfonamide compounds. These compounds are of particular interest in the field of medicinal chemistry and pharmacology due to their broad applications and potential therapeutic uses. FSDB has been the subject of numerous studies and research papers, exploring its physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, and potential applications in scientific research and industry.
FSDB is a white solid with a molecular weight of 361.4 g/mol. Its melting point is reported to be 235-237°C, and it is slightly soluble in water (0.1 mg/mL). The compound has a logP value of 1.8, suggesting that it is moderately lipophilic, meaning it can pass through lipid membranes easily. It contains a sulfonamide group which readily undergoes protonation and can also form hydrogen-bonding interactions with biological macromolecules.
FSDB can be synthesized by the reaction of 4-fluoroaniline, dimethylaminopyridine (DMAP), and benzoic anhydride in chloroform at room temperature. The crude product is then purified by column chromatography to obtain the pure compound. The structure and purity of FSDB can be confirmed by various spectroscopic techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry.
Several analytical methods have been developed for the detection and quantification of FSDB. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). These methods are highly sensitive and can detect FSDB at low concentrations in biological samples.
FSDB has been shown to have various biological properties that make it a candidate for therapeutic drug development. Studies have demonstrated that FSDB has anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Studies have shown that FSDB has low toxicity in laboratory settings. It has been tested for acute oral toxicity, skin irritation, and sensitization. FSDB did not show any adverse effects in these studies, indicating that it is relatively safe for use in scientific experiments.
FSDB has several potential applications in scientific research and industry. Its anti-tumor activity makes it a promising candidate for cancer therapy. Its inhibition of carbonic anhydrase IX makes it a potential drug for the treatment of hypoxic tumors. FSDB has also been proposed to have anti-inflammatory activity, which could be useful for the treatment of various inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Research on FSDB is ongoing, with new studies investigating its potential therapeutic uses and mechanisms of action. There are also studies examining the formulation of FSDB for better bioavailability and targeted delivery.
The potential therapeutic applications of FSDB extend beyond oncology and include uses in the fields of dermatology, ophthalmology, and neurology. FSDB has been shown to have anti-inflammatory activity, making it a potential treatment for various inflammatory conditions. FSDB's unique structure and biological activity make it a promising candidate for drug development.
Despite the promising potential of FSDB, there are limitations to its use. For example, its low solubility in water makes it difficult to formulate for clinical use. Additionally, further studies are needed to fully understand the mechanisms by which FSDB exerts its biological effects. Future research directions include the development of new formulations, increased understanding of its modes of action, and the exploration of its potential therapeutic uses in novel fields.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

322.07874168 g/mol

Monoisotopic Mass

322.07874168 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

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